3-[(4-chlorophenyl)methylsulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-1,2,4-triazol-4-amine
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Overview
Description
3-[(4-chlorophenyl)methylsulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-1,2,4-triazol-4-amine is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, antifungal, and antiviral properties .
Preparation Methods
The synthesis of 3-[(4-chlorophenyl)methylsulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-1,2,4-triazol-4-amine typically involves the reaction of 4-chlorobenzyl chloride with 3-methylthiophene-2-carbaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .
Scientific Research Applications
3-[(4-chlorophenyl)methylsulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential use as an antiviral agent and in the treatment of various infections.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the biosynthesis of essential sterols in fungi, thereby exerting its antifungal effects . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives, such as:
- 3-(4-chlorophenyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole
- 3-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole
- 4-methyl-3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
These compounds share similar structural features but may differ in their specific biological activities and chemical reactivity. The uniqueness of 3-[(4-chlorophenyl)methylsulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-1,2,4-triazol-4-amine lies in its specific substitution pattern, which can influence its interaction with molecular targets and its overall biological activity .
Properties
Molecular Formula |
C15H15ClN4S2 |
---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H15ClN4S2/c1-11-6-7-21-14(11)8-18-20-10-17-19-15(20)22-9-12-2-4-13(16)5-3-12/h2-7,10,18H,8-9H2,1H3 |
InChI Key |
RMGTWJLIOQSYNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CNN2C=NN=C2SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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